2-Amino-5-(2-hydroxyethyl)thiazole

Description

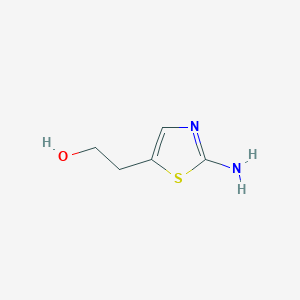

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c6-5-7-3-4(9-5)1-2-8/h3,8H,1-2H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZROQLPDVYROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545597 | |

| Record name | 2-(2-Amino-1,3-thiazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105773-93-1 | |

| Record name | 2-(2-Amino-1,3-thiazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-amino-1,3-thiazol-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-(2-hydroxyethyl)thiazole CAS number and properties

An In-depth Technical Guide to 2-Amino-5-(2-hydroxyethyl)thiazole (CAS: 105773-93-1) for Pharmaceutical Research and Development

Abstract

2-Amino-5-(2-hydroxyethyl)thiazole is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug development. As a derivative of the versatile 2-aminothiazole scaffold, this compound serves as a crucial intermediate for the synthesis of a wide array of biologically active molecules. The presence of both a primary amine and a primary hydroxyl group offers dual points for chemical modification, making it an attractive starting material for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis based on the Hantzsch thiazole reaction, expected characterization data, critical safety and handling procedures, and its applications in modern drug discovery, particularly as a scaffold for kinase inhibitors and other therapeutic agents.

Chemical Identity and Physicochemical Properties

Precise identification and understanding the physicochemical properties of a compound are foundational to its application in research and development. 2-Amino-5-(2-hydroxyethyl)thiazole is a solid at room temperature.[1]

| Identifier | Value | Source |

| CAS Number | 105773-93-1 | [1][2] |

| Molecular Formula | C₅H₈N₂OS | [1][2][3] |

| Molecular Weight | 144.19 g/mol | [2] |

| IUPAC Name | 2-(2-aminothiazol-5-yl)ethan-1-ol | [2] |

| MDL Number | MFCD13184156 | [2][3] |

Table 1: Core Identifiers for 2-Amino-5-(2-hydroxyethyl)thiazole

The physical properties of the compound are summarized below. While experimental data is available for the melting point, other values are predicted, providing a useful baseline for experimental design.

| Property | Value | Notes |

| Physical State | Solid | [1] |

| Melting Point | 98.5 °C | Experimental[1] |

| Boiling Point | 330.2 ± 17.0 °C at 760 Torr | Predicted[1] |

| Density | 1.376 ± 0.06 g/cm³ | Predicted[1] |

| Refractive Index | 1.647 | Predicted[1] |

Table 2: Physicochemical Properties

Synthesis and Mechanism

The synthesis of 2-aminothiazole derivatives is most commonly achieved via the Hantzsch thiazole synthesis, a robust and well-established method involving the condensation of an α-haloketone with a thiourea.[4][5] This approach is directly applicable to the preparation of 2-Amino-5-(2-hydroxyethyl)thiazole.

Principle of Synthesis: The Hantzsch Thiazole Synthesis

The reaction proceeds through a multi-step mechanism. Initially, the sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon of the α-haloketone's carbonyl group. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. This classic reaction provides a direct and efficient route to the 2-aminothiazole core.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Synthetic Precursors

-

Thiourea (CAS: 62-56-6): Serves as the source of the nitrogen and sulfur atoms for the thiazole ring.

-

1-chloro-4-hydroxybutan-2-one (or its bromo-analog): This α-haloketone provides the carbon backbone and the essential 2-hydroxyethyl side chain. It can be prepared from commercially available precursors.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Hantzsch synthesis.[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in absolute ethanol.

-

Addition of Reactant: To the stirring solution, add 1-chloro-4-hydroxybutan-2-one (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. This step is crucial as the reaction produces HCl as a byproduct.

-

Extraction: Remove the ethanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford the pure 2-Amino-5-(2-hydroxyethyl)thiazole.

Caption: Workflow for the synthesis of 2-Amino-5-(2-hydroxyethyl)thiazole.

Spectroscopic Characterization

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 6.5 - 7.0 | Broad Singlet | 2H |

| Thiazole C4-H | 6.8 - 7.2 | Singlet | 1H |

| -OH | 4.5 - 5.5 | Triplet (or Broad s) | 1H |

| -CH₂-OH | 3.6 - 3.8 | Triplet | 2H |

| Thiazole-CH₂- | 2.8 - 3.0 | Triplet | 2H |

Table 3: Predicted ¹H NMR Data (in DMSO-d₆)

-

¹³C NMR: Expected peaks around δ 168 (C2-NH₂), 140 (C5), 110 (C4), 60 (-CH₂OH), and 30 (Thiazole-CH₂-).

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for N-H stretching (amine, ~3300-3400 cm⁻¹), O-H stretching (alcohol, broad, ~3200-3500 cm⁻¹), C=N stretching (~1630 cm⁻¹), and C-S stretching.

-

Mass Spectrometry (MS): The expected exact mass for the protonated molecule [M+H]⁺ is approximately 145.0430.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate.

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | GHS07 (Exclamation Mark) |

Table 4: GHS Hazard Information[3]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid formation of dust and aerosols.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place.[3] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) in a dark place is recommended.[1][3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[10][12]

Applications in Drug Discovery and Development

The 2-aminothiazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[13][14]

Role as a Versatile Heterocyclic Scaffold

The 2-aminothiazole core is present in numerous FDA-approved drugs, including the anti-cancer agent Dasatinib, the H₂ receptor antagonist Famotidine, and several cephalosporin antibiotics.[4][6] Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonds with protein targets through the endocyclic nitrogen and the exocyclic amine.

Intermediate for Kinase Inhibitor Synthesis

The structure of 2-Amino-5-(2-hydroxyethyl)thiazole is particularly relevant to the synthesis of kinase inhibitors. The core structure is a key component of the anti-cancer drug Dasatinib (Sprycel®).[6] The 2-amino group serves as an anchor point for coupling with other heterocyclic systems, while the side chain at the 5-position can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties. The hydroxyethyl group, specifically, can improve aqueous solubility and act as a hydrogen bond donor, enhancing interactions within a kinase's ATP-binding pocket.

Utility in Lead Optimization

In drug development, the hydroxyethyl side chain offers a strategic advantage. It provides a site for further chemical elaboration, such as etherification or esterification, allowing for fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its presence can mitigate the lipophilicity often associated with complex heterocyclic compounds, leading to more drug-like candidates. The use of deuterated analogs of such compounds is also employed in metabolic studies to trace drug pathways and understand pharmacokinetics.[15]

Conclusion

2-Amino-5-(2-hydroxyethyl)thiazole (CAS: 105773-93-1) is more than a simple chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its combination of the proven 2-aminothiazole core with a functionalized side chain provides researchers with a powerful tool for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the development of next-generation pharmaceuticals.

References

-

Hoffman Fine Chemicals. CAS 105773-93-1 | 2-Amino-5-(2-hydroxyethyl)thiazole. [Link]

-

ChemBK. 2-Amino-5-(hydroxymethyl)thiazole. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 351770, 2-Amino-5-methylthiazole. [Link]

-

MySkinRecipes. 2-Amino-5-(ethyl-d5)-thiazole. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Thiazole Derivatives: A Focus on 2-Amino-5-Nitrothiazole. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of 2-aminothiazoles. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

ResearchGate. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

-

Wikipedia. 2-Aminothiazole. [Link]

-

Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5329665. [Link]

-

Hindawi. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

National Center for Biotechnology Information. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

-

National Center for Biotechnology Information. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. [Link]

-

NIST. Thiazole, 2-amino-5-methyl-. [Link]

-

SpectraBase. Ethyl 2-[N-(2'-hydroxyethyl)amino]-1,3-thiazole-5-carboxylate - MS (GC) - Spectrum. [Link]

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

National Center for Biotechnology Information. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 105773-93-1 | 2-Amino-5-(2-hydroxyethyl)thiazole - AiFChem [aifchem.com]

- 3. achmem.com [achmem.com]

- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Amino-5-(ethyl-d5)-thiazole [myskinrecipes.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-5-(2-hydroxyethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(2-hydroxyethyl)thiazole is a heterocyclic organic compound featuring a 2-aminothiazole core substituted with a 2-hydroxyethyl group at the 5-position. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds and several FDA-approved drugs.[1][2] This structural motif is a cornerstone in the development of therapeutics targeting a broad spectrum of diseases, including bacterial infections, inflammation, and cancer.[3][4] The introduction of a hydroxyethyl side chain at the 5-position can significantly influence the molecule's physicochemical properties, such as solubility, polarity, and its ability to form hydrogen bonds. These characteristics are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, making a thorough understanding of them essential for its application in drug discovery and development.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Amino-5-(2-hydroxyethyl)thiazole, including its structural features, spectral properties, and key physical and chemical parameters. It is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents based on the 2-aminothiazole framework.

Molecular and Structural Characteristics

The fundamental structural and molecular properties of 2-Amino-5-(2-hydroxyethyl)thiazole are summarized below.

| Property | Value | Source |

| CAS Number | 105773-93-1 | [5][6] |

| Molecular Formula | C₅H₈N₂OS | [5][6] |

| Molecular Weight | 144.20 g/mol | [5][6] |

| Appearance | Solid | [5] |

The structure of 2-Amino-5-(2-hydroxyethyl)thiazole, featuring the key functional groups, is depicted in the following diagram.

Caption: Chemical structure of 2-Amino-5-(2-hydroxyethyl)thiazole.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available experimental and predicted data for 2-Amino-5-(2-hydroxyethyl)thiazole.

| Property | Value | Method | Source |

| Melting Point | 98.5 °C | Experimental | [5] |

| Boiling Point | 330.2 ± 17.0 °C | Predicted | [5] |

| Density | 1.376 ± 0.06 g/cm³ | Predicted | [5] |

| Solubility | No specific data available for this compound. However, the parent 2-aminothiazole is soluble in water, alcohols, and diethyl ether. The presence of the hydroxyl group in 2-Amino-5-(2-hydroxyethyl)thiazole is expected to enhance its aqueous solubility through hydrogen bonding.[2][7] | General Information | [2][7] |

| pKa | No experimental data available. | - | |

| LogP | No experimental data available. | - |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole ring, the ethyl side chain, and the amino group.

-

Thiazole Ring Proton (H4): A singlet in the aromatic region.

-

Ethyl Protons (-CH₂-CH₂-OH): Two triplets, corresponding to the two methylene groups, showing coupling to each other.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

Amino Protons (-NH₂): A broad singlet in the downfield region.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

-

Thiazole Ring Carbons (C2, C4, C5): Three signals in the aromatic/heteroaromatic region. The carbon attached to the amino group (C2) will be the most downfield.

-

Ethyl Carbons (-CH₂-CH₂-OH): Two signals in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.

-

N-H stretching (amino group): A pair of bands in the region of 3100-3500 cm⁻¹.

-

O-H stretching (hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹.

-

C=N stretching (thiazole ring): A band around 1600-1650 cm⁻¹.

-

C-N stretching: A band in the region of 1250-1350 cm⁻¹.

-

C-O stretching: A band in the region of 1000-1250 cm⁻¹.

Synthesis and Reactivity

Hantzsch Thiazole Synthesis

The most common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[8][9][10] This reaction involves the condensation of an α-haloketone with a thiourea.[8] For the synthesis of 2-Amino-5-(2-hydroxyethyl)thiazole, a suitable α-haloketone precursor bearing a protected hydroxyethyl group at the α-position would be required.

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Exemplary Protocol for Hantzsch Synthesis (General for 2-Aminothiazoles):

The following is a general procedure adapted from established protocols for the Hantzsch synthesis and should be optimized for the specific synthesis of 2-Amino-5-(2-hydroxyethyl)thiazole.[8]

-

Reaction Setup: Dissolve the α-haloketone precursor (1 equivalent) and thiourea (1-1.2 equivalents) in a suitable solvent such as ethanol or a mixture of ethanol and water.[10][11]

-

Reaction: Heat the reaction mixture to reflux for a specified period, typically ranging from 30 minutes to several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[8][12]

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-aminothiazole derivative.[1][8]

Note: The synthesis of the specific α-haloketone precursor for 2-Amino-5-(2-hydroxyethyl)thiazole is a critical preceding step that is not detailed here.

Reactivity

The 2-aminothiazole ring system exhibits a rich and diverse reactivity profile. The exocyclic amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and the formation of Schiff bases.[13] The thiazole ring itself can undergo electrophilic substitution reactions, although the reactivity is influenced by the electron-donating nature of the amino group.

Applications in Drug Development

The 2-aminothiazole moiety is a key pharmacophore in a number of marketed drugs and clinical candidates. Its derivatives have demonstrated a wide range of biological activities, including:

-

Antimicrobial Activity: The 2-aminothiazole nucleus is a component of several cephalosporin antibiotics.[2]

-

Anticancer Activity: Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, features a 2-aminothiazole core.[14][15]

-

Anti-inflammatory Activity: Certain 2-aminothiazole derivatives have shown potential as anti-inflammatory agents.[16]

While specific biological activity data for 2-Amino-5-(2-hydroxyethyl)thiazole is not extensively reported in the public domain, its structural similarity to other bioactive 2-aminothiazoles suggests its potential as a building block for the synthesis of novel therapeutic agents. The hydroxyethyl group provides a handle for further derivatization, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.

Safety and Handling

2-Amino-5-(2-hydroxyethyl)thiazole should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[5]

Conclusion

2-Amino-5-(2-hydroxyethyl)thiazole is a valuable heterocyclic building block with significant potential in drug discovery and medicinal chemistry. This guide has summarized its key physicochemical characteristics, drawing from available experimental and predicted data, as well as information on related compounds. While a comprehensive experimental dataset for this specific molecule is still emerging, the information presented here provides a solid foundation for researchers working with this and related 2-aminothiazole derivatives. Further experimental characterization of its solubility, pKa, and logP, as well as detailed biological evaluation, will be crucial for unlocking its full potential in the development of new therapeutic agents.

References

-

2-Aminothiazole | Solubility of Things. (n.d.). Retrieved December 30, 2025, from [Link]

- Bari, A., et al. (2018). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2018, 1-9.

-

CAS 105773-93-1 | 2-Amino-5-(2-hydroxyethyl)thiazole | MFCD13184156. (n.d.). Hoffman Fine Chemicals. Retrieved December 30, 2025, from [Link]

- Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.

-

Hantzsch Thiazole Synthesis - Chem Help ASAP. (n.d.). Retrieved December 30, 2025, from [Link]

- Liu, Z., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(10), 641-649.

- Mabkhot, Y. N., et al. (2016).

-

Wikipedia contributors. (2023, November 28). 2-Aminothiazole. In Wikipedia, The Free Encyclopedia. Retrieved December 30, 2025, from [Link]

- Journal of Chemical Research. (2012). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical Research, 2012(3), 147-152.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.

- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica, 65(1), 1-22.

- Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13.

- Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). Baghdad Science Journal, 21(3).

-

2-Amino-5-(hydroxymethyl)thiazole. (2024). ChemBK. Retrieved December 30, 2025, from [Link]

- Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre, 6(5), 134-150.

- Chen, B. C., et al. (2010).

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-15.

- Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. (2019).

- Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities. (2025). Journal of Molecular Structure, 1305, 137685.

- An efficient, catalyst-free and aqueous ethanol-mediated synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl). (2023). RSC Advances, 13(36), 25389-25398.

- Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2014). Bioorganic & Medicinal Chemistry Letters, 24(3), 859-862.

-

2-amino-5-Thiazoleethanol. (n.d.). Sunway Pharm Ltd. Retrieved December 30, 2025, from [Link]

Sources

- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. ijcmas.com [ijcmas.com]

An In-depth Technical Guide to the Solubility of 2-Amino-5-(2-hydroxyethyl)thiazole

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-5-(2-hydroxyethyl)thiazole, a heterocyclic compound of significant interest in pharmaceutical research and development. While specific experimental solubility data for this compound is not extensively published, this document leverages fundamental principles of physical chemistry, expert analysis of its molecular structure, and data from analogous thiazole derivatives to predict its solubility profile across a range of common laboratory solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to accurately determine the solubility of 2-Amino-5-(2-hydroxyethyl)thiazole, ensuring the generation of reliable and reproducible data critical for drug discovery and process development.

Introduction: The Significance of Thiazoles in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block in the design of bioactive molecules.[2] 2-Amino-5-(2-hydroxyethyl)thiazole is a functionalized derivative with potential applications as an intermediate in the synthesis of novel therapeutic agents, including kinase inhibitors and other targeted therapies.[4][5][6]

A thorough understanding of a compound's solubility is paramount in the drug development pipeline. Solubility directly impacts bioavailability, formulation strategies, and the feasibility of synthetic routes.[7][8] This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with 2-Amino-5-(2-hydroxyethyl)thiazole, enabling them to make informed decisions regarding solvent selection and experimental design.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the nature of the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[9]

Molecular Structure Analysis

2-Amino-5-(2-hydroxyethyl)thiazole (Molecular Formula: C₅H₈N₂OS) is a solid at room temperature.[10][11] Its structure features several key functional groups that dictate its solubility:

-

Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen. This ring system is moderately polar.[2][9]

-

Amino Group (-NH₂): A primary amine at the 2-position, capable of acting as both a hydrogen bond donor and acceptor. This group significantly increases polarity and potential for aqueous solubility.

-

Hydroxyethyl Group (-CH₂CH₂OH): A primary alcohol group, which is highly polar and readily forms hydrogen bonds. This side chain will enhance solubility in polar protic solvents.

The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrogen and sulfur atoms in the thiazole ring, and the oxygen of the hydroxyl group) suggests a strong potential for interaction with polar solvents.[12]

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, the following solubility profile is predicted:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. The ability of the amino and hydroxyethyl groups to form strong hydrogen bonds with the solvent molecules will be the primary driver of dissolution.[13] The solubility in aqueous solutions may be pH-dependent due to the basicity of the amino group.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): Good to moderate solubility is expected. These solvents can act as hydrogen bond acceptors, interacting favorably with the amino and hydroxyl groups of the solute. DMSO, being a strong organic solvent, is likely to be a very effective solvent.[9][14]

-

Less Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Moderate to low solubility is predicted. While the molecule has polar character, the overall polarity might allow for some dissolution in these solvents, particularly those with some hydrogen bond accepting capability like ethyl acetate.[13]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): Poor solubility is expected. The significant polarity and hydrogen bonding capabilities of 2-Amino-5-(2-hydroxyethyl)thiazole are incompatible with the nonpolar nature of these solvents.[9][15]

The solubility of thiazole derivatives generally increases with temperature.[9][12][15] Therefore, heating may be employed to increase the amount of dissolved solute.

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination is essential for obtaining accurate solubility data. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[7][14][16]

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 2-Amino-5-(2-hydroxyethyl)thiazole in a given solvent at a specified temperature.

Materials:

-

2-Amino-5-(2-hydroxyethyl)thiazole (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, ethyl acetate, toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation:

-

Add an excess amount of solid 2-Amino-5-(2-hydroxyethyl)thiazole to a pre-weighed vial. The excess is crucial to ensure a saturated solution is achieved.

-

Accurately add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C and/or 37 °C for physiological relevance).[8]

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The time required may need to be determined empirically.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any undissolved solid.

-

Separate the saturated solution from the undissolved solid by either:

-

Centrifugation: Centrifuge the sample to pellet the excess solid.

-

Filtration: Pass the sample through a syringe filter. Ensure the filter material is compatible with the solvent and does not adsorb the solute.

-

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 2-Amino-5-(2-hydroxyethyl)thiazole using a validated analytical technique such as HPLC or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

-

Self-Validation and Trustworthiness:

-

To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.

-

The presence of undissolved solid in the vial at the end of the experiment confirms that a saturated solution was achieved.

-

Running experiments in triplicate is essential to assess the reproducibility of the results.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Tabulated Solubility Data

| Solvent Class | Solvent | Temperature (°C) | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Polar Protic | Water | 25 | High | To be determined |

| Methanol | 25 | High | To be determined | |

| Ethanol | 25 | High | To be determined | |

| Polar Aprotic | DMSO | 25 | High | To be determined |

| Acetonitrile | 25 | Moderate | To be determined | |

| Less Polar | Ethyl Acetate | 25 | Low | To be determined |

| Nonpolar | Toluene | 25 | Poor | To be determined |

This table serves as a template for recording experimentally determined solubility data.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of 2-Amino-5-(2-hydroxyethyl)thiazole. Based on its molecular structure, the compound is predicted to be highly soluble in polar protic and aprotic solvents, with limited solubility in nonpolar solvents. The provided experimental protocols, centered on the reliable shake-flask method, offer a clear pathway for researchers to generate accurate and reproducible solubility data. Such data is indispensable for advancing the use of this and similar thiazole derivatives in pharmaceutical research and development.

References

- Solubility of Things. (n.d.). Thiazole-4-carbonitrile.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

-

Baird, J. A., & Taylor, L. S. (2012). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics. Retrieved from [Link]

- ChemBK. (2024). 2-Amino-5-(hydroxymethyl)thiazole.

-

Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]

- Slideshare. (n.d.). solubility experimental methods.pptx.

-

Journal of Drug Delivery and Therapeutics. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Chinese Pharmaceutical Journal. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Retrieved from [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical and Chemical Sciences. Retrieved from [Link]

- Solubility of Things. (n.d.). 2-Aminothiazole.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Thiazole Derivatives: A Focus on 2-Amino-5-Nitrothiazole. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

-

Khalifa, M. E., et al. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). 2-Amino-5-(2-hydroxyethyl)thiazole. Retrieved from [Link]

-

Li, H., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC. Retrieved from [https://www.semantic scholar.org/paper/A-new-and-efficient-preparation-of-applications-to-Li-Ye/2e1d74383c8524785461141151e2273612f00f1c]([Link] scholar.org/paper/A-new-and-efficient-preparation-of-applications-to-Li-Ye/2e1d74383c8524785461141151e2273612f00f1c)

-

Chen, G., et al. (2020). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Journal of Chemical Thermodynamics. Retrieved from [Link]

-

Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Lee, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

-

Liu, Y., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie. Retrieved from [Link]

-

Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Retrieved from [Link]

-

Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis of some new 5- substituted of. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

-

DigitalCommons@URI. (1971). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. nbinno.com [nbinno.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. hoffmanchemicals.com [hoffmanchemicals.com]

- 11. achmem.com [achmem.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. chembk.com [chembk.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

discovery and history of 2-amino-thiazole derivatives

An In-depth Technical Guide to the Discovery and History of 2-Amino-Thiazole Derivatives

Introduction: The Emergence of a Privileged Scaffold

The 2-aminothiazole ring is a five-membered heterocyclic motif containing nitrogen and sulfur that has risen to prominence as a "privileged structure" in medicinal chemistry.[1][2] Its significance lies not in its complexity, but in its versatility. The arrangement of hydrogen bond donors and acceptors, coupled with its stable aromatic nature and the capacity for substitution at multiple positions, allows derivatives to interact with a vast array of biological targets.[1][3] This guide provides a technical overview of the historical discovery, synthesis, and evolution of 2-aminothiazole derivatives, tracing their journey from a synthetic curiosity to the core of numerous clinically vital therapeutics. We will explore the foundational chemistry that enables their creation, the key therapeutic breakthroughs driven by this scaffold, and the critical considerations for modern drug development.

Section 1: Foundational Synthesis - The Hantzsch Reaction

The cornerstone of 2-aminothiazole chemistry is the Hantzsch thiazole synthesis, a classic condensation reaction first reported in the late 19th century. Its enduring relevance is a testament to its efficiency and robustness. From a senior scientist's perspective, the Hantzsch synthesis is not just a reaction; it is a foundational platform for library generation and structure-activity relationship (SAR) studies.

The Core Mechanism

The reaction classically involves the condensation of an α-haloketone with a thiourea or thiourea derivative.[4][5][6] The choice of these two starting materials is causal and deliberate: the α-haloketone provides the C4 and C5 atoms of the thiazole ring, while the thiourea supplies the N3, C2, and S1 atoms, along with the crucial 2-amino group.

The generally accepted mechanism proceeds through several logical steps:

-

Nucleophilic Attack: The sulfur atom of the thiourea, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone.

-

Intermediate Formation: This initial attack forms an isothiouronium salt intermediate.

-

Cyclization: An intramolecular condensation occurs where the nitrogen of the thiourea attacks the carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration to form the aromatic thiazole ring.[7]

This entire workflow can be visualized as a streamlined process for assembling the core scaffold.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

The 2-Aminothiazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1] This five-membered ring system, containing both sulfur and nitrogen, is a cornerstone in the synthesis of numerous biologically active molecules and is present in a variety of FDA-approved drugs.[2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of interacting with a diverse range of biological targets. This guide provides a comprehensive technical overview of the biological significance of the 2-aminothiazole core, delving into its structure-activity relationships, key therapeutic applications, and the underlying mechanisms of action. We will explore its role as a kinase inhibitor, an antimicrobial agent, and an anti-inflammatory compound, supported by detailed experimental protocols and visual diagrams to elucidate complex concepts.

The 2-Aminothiazole Scaffold: A Foundation for Diverse Bioactivity

The 2-aminothiazole core is considered a "privileged structure" in drug discovery, a term coined to describe molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target.[4][5][6] This versatility stems from its distinct chemical features:

-

Hydrogen Bonding Capabilities: The exocyclic amino group and the endocyclic nitrogen atom can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

-

Aromaticity and Rigidity: The thiazole ring is an aromatic system, providing a rigid scaffold that can orient substituents in a defined three-dimensional space for optimal target engagement.

-

Metabolic Considerations: While the 2-aminothiazole moiety can be susceptible to metabolic activation, its derivatives have been successfully designed to balance efficacy with a favorable safety profile.[4][6]

The inherent reactivity of the 2-aminothiazole core also allows for straightforward chemical modification at multiple positions (N-2, C-4, and C-5), enabling the generation of large and diverse compound libraries for high-throughput screening and lead optimization.[1][7]

Key Therapeutic Applications of 2-Aminothiazole Derivatives

The broad therapeutic potential of 2-aminothiazole derivatives is well-documented across numerous disease areas.[2] This section will highlight three major areas where this scaffold has made a significant impact: oncology, infectious diseases, and inflammatory disorders.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 2-aminothiazole scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.[8][9]

One of the most notable examples is Dasatinib , a potent inhibitor of multiple tyrosine kinases, including BCR-Abl and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[3][9] The 2-aminothiazole core of Dasatinib forms key hydrogen bonds within the ATP-binding pocket of the target kinases, contributing to its high affinity and inhibitory activity.[9]

Other kinases targeted by 2-aminothiazole derivatives include:

-

Cyclin-Dependent Kinases (CDKs): Inhibitors of CDKs, such as CDK2, have been developed for their anti-proliferative effects in various cancers.[10]

-

Aurora Kinases: These are essential for mitotic progression, and their inhibition by 2-aminothiazole-based compounds can lead to apoptosis in tumor cells.[11]

-

BRAF Kinase: Mutated BRAF is a key driver in melanoma, and 2-aminothiazole derivatives have been explored as inhibitors of this pathway.[8]

-

Protein Kinase CK2: Allosteric inhibitors based on the 2-aminothiazole scaffold have been identified, offering a novel mechanism of action compared to traditional ATP-competitive inhibitors.[12][13]

Table 1: Examples of 2-Aminothiazole Derivatives as Kinase Inhibitors

| Compound/Drug Name | Target Kinase(s) | Therapeutic Indication | Reference |

| Dasatinib | BCR-Abl, Src family kinases | CML, ALL | [3][9] |

| Dabrafenib (contains a thiazole ring) | BRAF V600E | Melanoma | [3] |

| Alpelisib | PI3Kα | Breast Cancer | [3][14] |

| SNS-032 | CDK2, 7, 9 | Investigational (Cancer) | [15] |

Signaling Pathway Visualization: Inhibition of the BCR-Abl Pathway by Dasatinib

Caption: Dasatinib inhibits the constitutively active BCR-Abl kinase, blocking downstream signaling and halting uncontrolled cell proliferation in chronic myeloid leukemia.

Antimicrobial and Antiviral Agents

The 2-aminothiazole scaffold is a key component of numerous antimicrobial and antiviral drugs. Its ability to mimic or interfere with natural substrates makes it an effective inhibitor of essential microbial enzymes.

-

Antibacterial Activity: Derivatives of 2-aminothiazole have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. They are integral to the structure of several cephalosporin antibiotics, such as Cefdinir and Cefixime .[2]

-

Antitubercular Activity: The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents. Several 2-aminothiazole derivatives have shown potent activity against Mycobacterium tuberculosis, with some compounds exhibiting minimal inhibitory concentrations (MICs) in the sub-micromolar range.[16][17]

-

Antifungal and Antiviral Properties: The scaffold is also found in antifungal agents like Abafungin and has been investigated for its potential against various viruses, including HIV.[18][19]

Anti-inflammatory Drugs

Chronic inflammation is a contributing factor to a wide range of diseases. 2-Aminothiazole derivatives have been developed as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. Meloxicam , a non-steroidal anti-inflammatory drug (NSAID), features a 2-aminothiazole moiety and is widely used for the management of arthritis.[2][3]

Synthesis and Experimental Protocols

The synthesis of 2-aminothiazole derivatives is often achieved through well-established and versatile chemical reactions.

Hantzsch Thiazole Synthesis

The most common and classical method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[16][20] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Experimental Workflow: Hantzsch Synthesis of a 2-Aminothiazole Derivative

Caption: A generalized workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Step-by-Step Protocol for the Synthesis of 2-amino-4-(pyridin-2-yl)thiazole: [16]

-

Preparation of Reagents:

-

Dissolve 2-bromoacetylpyridine hydrobromide in ethanol.

-

Prepare a separate solution of thiourea in ethanol.

-

-

Reaction:

-

Add the thiourea solution to the 2-bromoacetylpyridine hydrobromide solution.

-

Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Neutralize the mixture with a base, such as concentrated ammonium hydroxide, until a precipitate forms.

-

Collect the solid precipitate by filtration.

-

-

Purification:

-

Wash the collected solid with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether).

-

If necessary, recrystallize the crude product from an appropriate solvent system to obtain the pure 2-amino-4-(pyridin-2-yl)thiazole.

-

-

Characterization:

-

Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Biological Assay Protocol: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of newly synthesized 2-aminothiazole derivatives against a specific kinase, a biochemical assay is typically performed.

Step-by-Step Protocol for a Generic In Vitro Kinase Assay:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (2-aminothiazole derivative) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound to obtain a range of concentrations for IC₅₀ determination.

-

Prepare assay buffer containing the purified kinase, the kinase's substrate (e.g., a peptide or protein), and ATP.

-

-

Assay Procedure:

-

In a microplate, add the kinase and the test compound at various concentrations.

-

Incubate for a predetermined time to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Allow the reaction to proceed for a specific duration at an optimal temperature (e.g., 30°C).

-

Stop the reaction using a suitable stop solution (e.g., EDTA).

-

-

Detection:

-

Quantify the extent of substrate phosphorylation. This can be done using various methods, such as:

-

Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

-

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

-

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of 2-aminothiazole-based drug candidates. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity.

For many 2-aminothiazole derivatives, the following general SAR observations have been made:[16][17]

-

N-2 Position: The amino group at the 2-position is often essential for activity, as it frequently participates in key hydrogen bonding interactions with the target. Modifications at this position, such as acylation or substitution with aryl groups, can significantly modulate potency and selectivity.[16][17]

-

C-4 and C-5 Positions: Substituents at the 4 and 5-positions of the thiazole ring can influence steric and electronic properties, affecting target binding and pharmacokinetic properties. For example, in antitubercular 2-aminothiazoles, a 2-pyridyl substituent at the C-4 position was found to be critical for potency.[16]

Conclusion and Future Perspectives

The 2-aminothiazole core structure continues to be a highly valuable and versatile scaffold in the field of drug discovery. Its proven success in a wide range of therapeutic areas, from oncology to infectious diseases, underscores its significance in medicinal chemistry.[1][2] The well-established synthetic routes and the potential for diverse functionalization ensure that the exploration of 2-aminothiazole derivatives will remain a fruitful area of research.

Future efforts in this field will likely focus on:

-

Designing novel derivatives with improved selectivity and reduced off-target effects.

-

Exploring new biological targets for 2-aminothiazole-based compounds.

-

Utilizing computational and structure-based drug design to guide the synthesis of more potent and specific inhibitors.

-

Investigating the potential of 2-aminothiazole derivatives as chemical probes to elucidate complex biological pathways.

The continued investigation of this privileged scaffold holds great promise for the development of the next generation of innovative therapeutics to address unmet medical needs.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. [Link]

-

2-Aminothiazole. (n.d.). Wikipedia. [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). PubMed. [Link]

-

Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (n.d.). PMC - PubMed Central. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). ACTA CHIMICA SINICA. [Link]

-

Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2013). PubMed. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.). ResearchGate. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PubMed. [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. (n.d.). ResearchGate. [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). PubMed. [Link]

-

2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents | Request PDF. (n.d.). ResearchGate. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH. [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (n.d.). ResearchGate. [Link]

-

Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. (n.d.). PubMed. [Link]

-

2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (2021). PubMed. [Link]

-

2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. (n.d.). IAJESM. [Link]

-

SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (n.d.). EXCLI Journal. [Link]

-

2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.). NIH. [Link]

-

2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. (n.d.). ACS Publications. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Publishing. [Link]

-

Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. (n.d.). ResearchGate. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

-

Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. [Link]

-

Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. (2020). RSC Publishing. [Link]

-

Drugs currently in use based on 2-aminothiazole skeleton. (n.d.). ResearchGate. [Link]

-

2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (n.d.). PubMed. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PMC - PubMed Central. [Link]

-

Examples of commercially available drugs containing a 2-aminothiazole moiety. (n.d.). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 12. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the Spectral Analysis of 2-Amino-5-(2-hydroxyethyl)thiazole: Elucidating Structure Through NMR, IR, and Mass Spectrometry

For Immediate Release

A Deep Dive into the Spectroscopic Signature of a Key Thiazole Derivative for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 2-Amino-5-(2-hydroxyethyl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thiazole scaffolds are prevalent in numerous biologically active molecules, and a thorough understanding of their structural characteristics is paramount for the rational design and synthesis of novel therapeutics.[1][2] This document, intended for researchers and drug development professionals, offers an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and comparative analysis with related structures.

The Structural Significance of 2-Amino-5-(2-hydroxyethyl)thiazole

2-Amino-5-(2-hydroxyethyl)thiazole possesses a unique combination of functional groups that make it a valuable building block in organic synthesis. The primary amino group at the 2-position and the hydroxyethyl substituent at the 5-position of the thiazole ring offer multiple sites for chemical modification, enabling the creation of diverse molecular libraries for biological screening. The thiazole ring itself is a privileged scaffold in medicinal chemistry, known to impart a range of pharmacological activities.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure.[3] The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom within the 2-Amino-5-(2-hydroxyethyl)thiazole molecule.

¹H NMR Spectral Data

The proton NMR spectrum of 2-Amino-5-(2-hydroxyethyl)thiazole is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The interpretation of these signals is based on their chemical shift (δ), multiplicity, and integration.[4]

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Thiazole-H4 | ~7.0-7.5 | Singlet | 1H | The proton on the thiazole ring is in an electron-rich environment and typically appears as a singlet.[5] |

| -NH₂ | ~5.0-6.0 | Broad Singlet | 2H | The chemical shift of amine protons can vary depending on the solvent and concentration due to hydrogen bonding. The signal is often broad.[6][7] |

| -CH₂- (adjacent to OH) | ~3.7-3.9 | Triplet | 2H | These protons are deshielded by the adjacent oxygen atom and will be split into a triplet by the neighboring methylene group. |

| -CH₂- (adjacent to thiazole) | ~2.8-3.0 | Triplet | 2H | These protons are influenced by the aromatic thiazole ring and will be split into a triplet by the adjacent methylene group. |

| -OH | Variable | Broad Singlet | 1H | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. Addition of D₂O would cause this signal to disappear.[6] |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (Thiazole, C-NH₂) | ~165-170 | The carbon atom bonded to two nitrogen atoms in the thiazole ring is significantly deshielded.[8] |

| C4 (Thiazole, C-H) | ~120-125 | The protonated carbon of the thiazole ring. |

| C5 (Thiazole, C-CH₂CH₂OH) | ~135-140 | The substituted carbon of the thiazole ring. |

| -CH₂- (adjacent to OH) | ~60-65 | The carbon atom bonded to the electronegative oxygen atom is deshielded. |

| -CH₂- (adjacent to thiazole) | ~30-35 | The carbon atom attached to the thiazole ring. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of 2-Amino-5-(2-hydroxyethyl)thiazole will display characteristic absorption bands for the amine, hydroxyl, and thiazole ring moieties.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode | Significance |

| -NH₂ (Amine) | 3300-3500 | N-H Stretch (asymmetric and symmetric) | The presence of a primary amine is indicated by two distinct bands in this region.[6][9] |

| -OH (Alcohol) | 3200-3600 | O-H Stretch | A broad absorption band characteristic of a hydroxyl group involved in hydrogen bonding.[10] |

| C-H (Thiazole) | ~3100 | C-H Stretch | Aromatic C-H stretching vibrations. |

| C=N (Thiazole) | ~1600-1650 | C=N Stretch | Characteristic stretching vibration of the thiazole ring. |

| C-N | 1250-1335 | C-N Stretch | Stretching vibration of the C-N bond in the aromatic amine.[9] |

| C-O | 1050-1150 | C-O Stretch | Stretching vibration of the primary alcohol. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. Thiazole derivatives typically show abundant molecular ions.[11]

| m/z Value | Interpretation | Proposed Fragmentation Pathway |

| 144 | [M]⁺ (Molecular Ion) | The intact molecule with a single positive charge. The molecular formula is C₅H₈N₂OS.[12] |

| 113 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical from the side chain. |

| 99 | [M - CH₂CH₂OH]⁺ | Cleavage of the entire hydroxyethyl side chain. |

The fragmentation of thiazoles can be complex, involving ring cleavage and rearrangements.[13][14] A detailed analysis of the fragmentation pattern can provide further confirmation of the proposed structure.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

-

Solvent Selection: Dissolve approximately 5-10 mg of 2-Amino-5-(2-hydroxyethyl)thiazole in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like -NH₂ and -OH.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation for IR Spectroscopy

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

ATR-FTIR: Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Sample Preparation for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the structural analysis, the following diagrams illustrate the molecular structure of 2-Amino-5-(2-hydroxyethyl)thiazole and a generalized analytical workflow.

Caption: Molecular structure of 2-Amino-5-(2-hydroxyethyl)thiazole.

Caption: Generalized analytical workflow for the structural characterization of 2-Amino-5-(2-hydroxyethyl)thiazole.

Conclusion

The comprehensive spectral analysis of 2-Amino-5-(2-hydroxyethyl)thiazole through NMR, IR, and Mass Spectrometry provides a robust framework for its structural elucidation and purity assessment. This guide offers a detailed interpretation of the expected spectral data, empowering researchers to confidently identify and characterize this important synthetic intermediate. The insights gained from these analytical techniques are crucial for advancing drug discovery programs that utilize the versatile thiazole scaffold.

References

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

-

Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available from: [Link]

-

Spectroscopy of Amines. OpenStax. Available from: [Link]

-

The NMR interpretations of some heterocyclic compounds which are... ResearchGate. Available from: [Link]

-

How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Available from: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. Available from: [Link]

-

(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available from: [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. Available from: [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. Available from: [Link]

-

A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. Available from: [Link]

-

Infrared Spectroscopy. Illinois State University. Available from: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. Available from: [Link]

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI. Available from: [Link]

-

2-Amino-5-methylthiazole | C4H6N2S | CID 351770. PubChem - NIH. Available from: [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

-

Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC - NIH. Available from: [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available from: [Link]

-

Thiazole, 2-amino-5-methyl-. NIST WebBook. Available from: [Link]

-

NMR - Interpretation. Chemistry LibreTexts. Available from: [Link]

-

Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available from: [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available from: [Link]

-

Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega. Available from: [Link]

-

CAS 105773-93-1 | 2-Amino-5-(2-hydroxyethyl)thiazole. Hoffman Fine Chemicals. Available from: [Link]

-

2-Amino-5-methyl-thiazole. SIELC Technologies. Available from: [Link]

-

'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. PubMed. Available from: [Link]

-

Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. PubMed. Available from: [Link]

-